1-Carbazol-9-yl-3-methylamino-propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

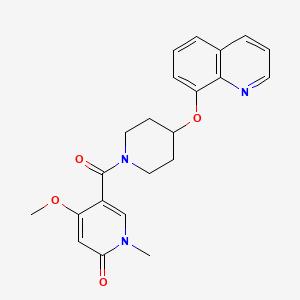

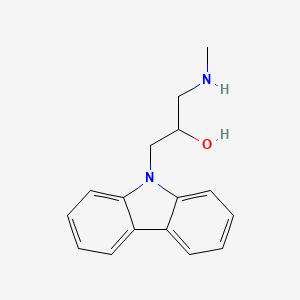

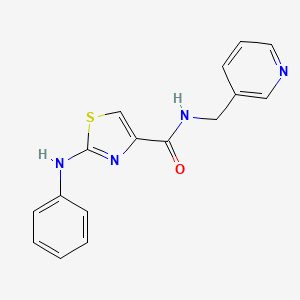

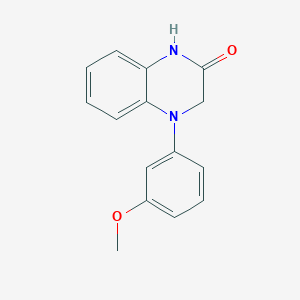

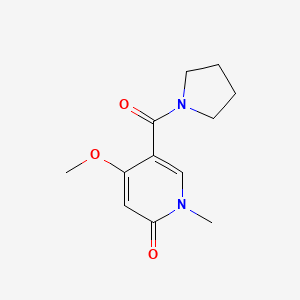

1-Carbazol-9-yl-3-methylamino-propan-2-ol is a chemical compound with the molecular formula C16H18N2O and a molecular weight of 254.33 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 1-Carbazol-9-yl-3-methylamino-propan-2-ol consists of a carbazole group attached to a propan-2-ol group via a methylamino linker . The carbazole group is a tricyclic compound that consists of two benzene rings fused on either side of a pyrrole ring .Applications De Recherche Scientifique

Proteomics Research

“1-Carbazol-9-yl-3-methylamino-propan-2-ol” is used as a specialty product in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization.

Diabetes Treatment

Carbazole derivatives, such as “1-Carbazol-9-yl-3-methylamino-propan-2-ol”, have been studied for their potential in fighting diabetes . They have demonstrated the ability to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .

Resistive Memory Devices

The carbazole heterocycle, a functional charge carrier transporting unit, facilitates resistive switching when attached to a saturated polymethacryalamide backbone by a flexible alkyl chain . This property makes “1-Carbazol-9-yl-3-methylamino-propan-2-ol” a potential candidate for use in rewritable resistive memory devices .

Photosensitizers in Organic Synthesis

Carbazole derivatives are used as photosensitizers in visible-light-promoted organic synthesis . As a novel organic photosensitizer, “1-Carbazol-9-yl-3-methylamino-propan-2-ol” could potentially show excellent catalytic performance in visible-light-induced radical reactions .

Schiff Base Preparation

Carbazole derivatives can be used in the preparation of Schiff bases . Schiff bases are compounds containing azomethine functional groups, which are usually prepared by condensation of primary amines with aldehyde or ketone carbonyl compounds .

Metal Complexing Agents

Due to the lone pair electrons on nitrogen, Schiff bases are considered good metal complexing agents . “1-Carbazol-9-yl-3-methylamino-propan-2-ol”, being a carbazole derivative, could potentially be used as a complexing agent suitable for transition metal coordination .

Safety and Hazards

Propriétés

IUPAC Name |

1-carbazol-9-yl-3-(methylamino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-17-10-12(19)11-18-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18/h2-9,12,17,19H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBQWSNLDFTYOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Carbazol-9-yl-3-methylamino-propan-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl phenyl sulfone](/img/structure/B2573327.png)